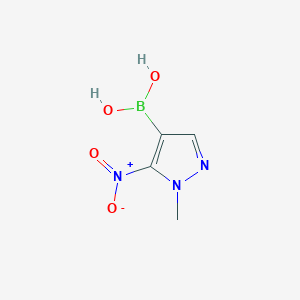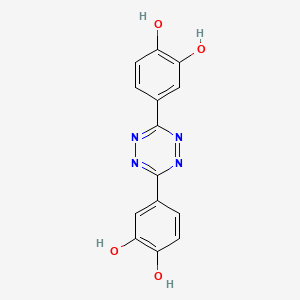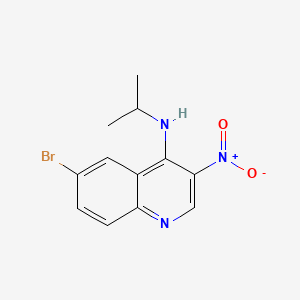![molecular formula C13H9NO3 B13710029 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione is a compound belonging to the class of naphthoquinone derivativesIt is known for its improved aqueous solubility and potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione typically involves the reaction of naphthols with amines using TEMPO as the oxygen source. This method is noted for its outstanding functional group tolerance . Another approach involves the transformation of 2-alkylamino-1,4-naphthoquinones into 2-alkylnaphtho[2,1-d][1,3]oxazole-4,5-dione 4-oximes by the action of nitrosylsulfuric acid in acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include TEMPO, nitrosylsulfuric acid, and various amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed:
Scientific Research Applications
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione has been extensively studied for its potential applications in scientific research. It is particularly noted for its use as a substrate for NQO1, an enzyme involved in the reduction of quinones. This property makes it a promising candidate for antitumor research, as it has shown in vivo antitumor activity in A549 tumor xenografts mouse models . Additionally, its improved aqueous solubility compared to other naphthoquinone derivatives makes it a valuable compound for further research and development .
Mechanism of Action
The mechanism of action of 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione involves its interaction with the enzyme NQO1. This enzyme catalyzes the reduction of the compound, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to selectively target NQO1-rich cancer cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione can be compared with other naphthoquinone derivatives, such as β-lapachone. While both compounds are substrates for NQO1, this compound has improved aqueous solubility and potentially lower toxicity . Other similar compounds include various ortho-naphthoquinone analogs, which also exhibit antitumor activity but may differ in their solubility and toxicity profiles .
Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly in cancer research. Its improved aqueous solubility, ability to act as a substrate for NQO1, and promising antitumor activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-ethylbenzo[g][1,3]benzoxazole-4,5-dione |
InChI |
InChI=1S/C13H9NO3/c1-2-9-14-10-12(16)11(15)7-5-3-4-6-8(7)13(10)17-9/h3-6H,2H2,1H3 |
InChI Key |
IYYCEDJUCRKKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)



![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
